

# A Technical Guide to the Physicochemical Characterization of 2-(cyclopropylamino)pyridine-3-carbonitrile

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## Compound of Interest

Compound Name: 2-(Cyclopropylamino)nicotinonitrile

Cat. No.: B1354240

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**Abstract:** This document provides a comprehensive technical overview of the essential physical and chemical properties of 2-(cyclopropylamino)pyridine-3-carbonitrile (CAS No. 52583-90-1). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It establishes a framework for the physicochemical characterization of novel synthetic intermediates where public data is limited. We will detail the known computational properties, provide an expert analysis of predicted spectral characteristics, and present field-proven, step-by-step protocols for the empirical determination of critical parameters such as thermal properties and aqueous solubility. The methodologies are presented within the context of established pharmaceutical development standards, ensuring the generation of robust and reliable data for project advancement.

## Introduction and Strategic Importance

2-(cyclopropylamino)pyridine-3-carbonitrile is a substituted cyanopyridine that serves as a key building block in medicinal chemistry. Its structural motifs—a pyridine ring, a secondary amine, a nitrile group, and a cyclopropyl moiety—make it a versatile synthon for creating complex molecules with potential therapeutic applications. Notably, it is a recognized intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, highlighting its relevance in pharmaceutical manufacturing.<sup>[1]</sup>

The journey of a compound from a laboratory curiosity to a viable drug candidate is contingent on a thorough understanding of its fundamental physical properties. These characteristics—solubility, melting point, stability, and purity—are not mere data points; they are critical determinants of a compound's "developability." They influence everything from reaction scalability and formulation design to pharmacokinetic performance and shelf-life. This guide provides the strategic rationale and practical methodologies for elucidating these properties.

## Chemical Identity and Computed Properties

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and computationally derived properties for 2-(cyclopropylamino)pyridine-3-carbonitrile are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value	Source(s)
IUPAC Name	2-(cyclopropylamino)pyridine-3-carbonitrile	[2]
Synonyms	(cyclopropylamino)nicotinonitrile, 2-(Cyclopropylamino)-3-cyanopyridine	[3]
CAS Number	52583-90-1	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	[4]
Molecular Weight	159.19 g/mol	[2][4]

| Canonical SMILES| C1CC1NC2=C(C=CC=N2)C#N |[2] |

While experimental data is sparse, computational models provide valuable initial estimates of a molecule's physicochemical behavior. These values are particularly useful in early discovery for triaging compounds and predicting potential liabilities.

Table 2: Computed Physicochemical Properties

Property	Value	Significance in Drug Development	Source(s)
XLogP3-AA	2	<p>Predicts lipophilicity, influencing permeability and metabolism. A value of 2 suggests good membrane permeability.</p>	[2]
Topological Polar Surface Area (TPSA)	48.7 Å <sup>2</sup>	<p>Estimates the surface area occupied by polar atoms, correlating with transport properties. A TPSA &lt; 140 Å<sup>2</sup> is often associated with good oral bioavailability.</p>	[2]
Hydrogen Bond Donors	1	<p>Influences solubility and receptor binding interactions.</p>	[2]
Hydrogen Bond Acceptors	3	<p>Influences solubility and receptor binding interactions.</p>	[2]

| Density | 1.20 g/cm<sup>3</sup> | Useful for formulation and process chemistry calculations. ||[3] |

## Spectroscopic Characterization: A Predictive Analysis

Structural confirmation is a non-negotiable step in synthesis. In the absence of published experimental spectra, a detailed predictive analysis based on the known functional groups

provides a robust template for researchers to confirm the identity and purity of their synthesized material.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
  - Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will likely be the most downfield. The protons at positions 4 and 5 will exhibit coupling to each other (ortho-coupling,  $J \approx 7\text{-}9$  Hz) and potentially smaller couplings to other protons.
  - N-H Proton (1H): A broad singlet is expected, the chemical shift of which will be highly dependent on solvent and concentration. It will likely appear between  $\delta$  5.0-7.0 ppm.
  - Cyclopropyl Protons (5H): This will be the most complex region. The methine proton (-CH-) attached to the nitrogen will be a multiplet, shifted downfield (likely  $\delta$  2.5-3.5 ppm) due to the adjacent amine. The four methylene protons (-CH<sub>2</sub>-) on the cyclopropyl ring will be diastereotopic and magnetically non-equivalent, resulting in complex, overlapping multiplets in the upfield region (typically  $\delta$  0.5-1.5 ppm).<sup>[6]</sup>
- $^{13}\text{C}$  NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.
  - Pyridine Ring Carbons (5C): Five signals are expected in the aromatic/heteroaromatic region ( $\delta$  110-160 ppm). The carbon bearing the amine group (C2) and the carbon adjacent to the ring nitrogen (C6) will be significantly affected.
  - Nitrile Carbon (1C): A characteristic signal for the -C≡N group is expected around  $\delta$  115-125 ppm.<sup>[7]</sup>
  - Cyclopropyl Carbons (3C): The methine carbon will appear around  $\delta$  25-35 ppm, while the two methylene carbons will be found at a highly shielded (upfield) position, typically  $\delta$  5-15 ppm, a hallmark of the strained cyclopropyl ring.<sup>[8]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
N-H (Amine)	3300 - 3500 (sharp, medium)	Stretching
C-H (Aromatic)	3000 - 3100 (medium)	Stretching
C-H (Cyclopropyl)	~3080 (medium)	Stretching
C≡N (Nitrile)	2220 - 2260 (sharp, medium-strong)	Stretching
C=N, C=C (Pyridine)	1450 - 1600 (multiple bands)	Ring Stretching

| C-N (Amine) | 1250 - 1350 (medium) | Stretching |

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive confirmation of molecular identity. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed would be the protonated molecule  $[M+H]^+$  at an m/z of approximately 160.1.

## Experimental Determination of Core Physical Properties

The following sections detail authoritative, industry-standard protocols for determining the physical properties that are most critical for drug development. These methodologies are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity, in line with ICH guidelines.[\[9\]](#)[\[10\]](#)

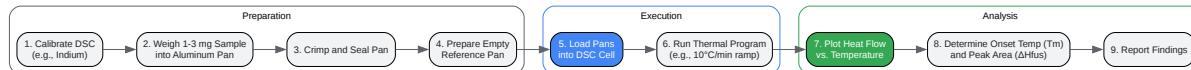
# Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)

**Expertise & Causality:** DSC is the gold standard for determining the melting point ( $T_m$ ) and thermal behavior of a crystalline solid.<sup>[11]</sup> It measures the heat flow into a sample compared to a reference as a function of temperature.<sup>[12]</sup> For a pure crystalline compound, the melting event appears as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. The shape and sharpness of the peak provide crucial information about purity; impurities typically cause peak broadening and a depression of the melting point.<sup>[13]</sup> Furthermore, DSC can reveal polymorphism (the existence of multiple crystal forms), dehydration events, or decomposition, which are critical risks to manage in pharmaceutical development.

## Protocol: DSC Analysis

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium). Ensure the baseline is stable and flat.
- **Sample Preparation:** Accurately weigh 1-3 mg of the solid compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure a sealed system. Prepare an identical empty, sealed pan to serve as the reference.
- **Experimental Setup:** Place the sample and reference pans into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
  - Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting event (e.g., 250°C).<sup>[14]</sup>
  - Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- **Data Analysis:** Plot the differential heat flow (mW) against temperature (°C). The melting point is determined as the extrapolated onset temperature of the primary endothermic peak.

The integrated area of the peak corresponds to the heat of fusion ( $\Delta H_{\text{fus}}$ ).



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Caption: Workflow for Melting Point Determination using DSC.

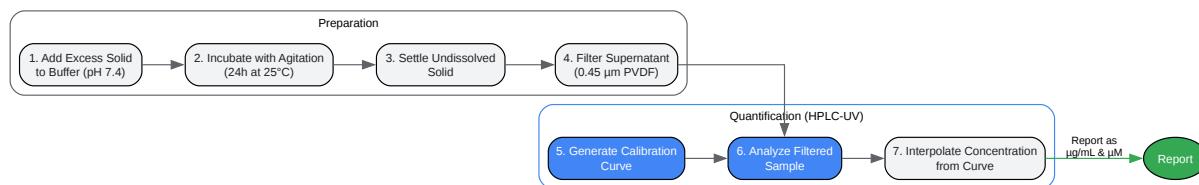
## Thermodynamic Aqueous Solubility

**Expertise & Causality:** Aqueous solubility is arguably the most important physical property for orally administered drug candidates, as a compound must dissolve to be absorbed.[15] The "shake-flask" method is the definitive technique for determining thermodynamic (or equilibrium) solubility.[16][17] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material. This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions. Using HPLC with UV detection for quantification ensures specificity and can separate the parent compound from any potential degradants or impurities.[17]

### Protocol: Shake-Flask Solubility Assay

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO) for creating a calibration curve.
- **Calibration Curve:** Serially dilute the stock solution to prepare a set of at least five calibration standards in the analysis solvent (e.g., 50:50 Acetonitrile:Water).
- **Sample Incubation:**
  - Add an excess of the solid compound (e.g., ~1 mg) to a known volume of the test buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

- Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium, typically 24 hours.[16]
- Sample Processing: After incubation, allow the vials to stand so that the excess solid can settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.
- Quantification by HPLC-UV:
  - Analyze the calibration standards by HPLC to establish a linear relationship between peak area and concentration. The system suitability must be confirmed (e.g.,  $R^2 > 0.99$ , peak tailing < 2).
  - Inject the filtered sample onto the HPLC system.
  - Quantify the concentration of the compound in the sample by interpolating its peak area from the calibration curve.[18]
- Reporting: Report the final solubility in units of µg/mL and µM.



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Caption: Workflow for Thermodynamic Solubility Determination.

## Safety and Handling

Based on aggregated GHS data, 2-(cyclopropylamino)pyridine-3-carbonitrile should be treated as an irritant.[\[2\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.

## Conclusion

While publicly available experimental data for 2-(cyclopropylamino)pyridine-3-carbonitrile is limited, a comprehensive physicochemical profile can be confidently established through a combination of computational analysis, predictive spectroscopy, and the application of standardized, authoritative experimental methodologies. The protocols for DSC and thermodynamic solubility outlined herein represent the industry-standard approach for generating the reliable data necessary to assess the developability of novel synthetic compounds. By adhering to these robust methods, researchers can make informed decisions, mitigate risks, and accelerate the progression of promising molecules through the drug discovery and development pipeline.

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